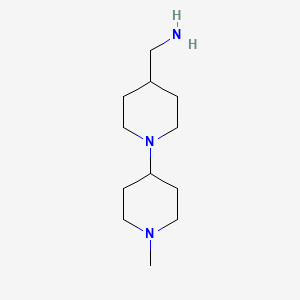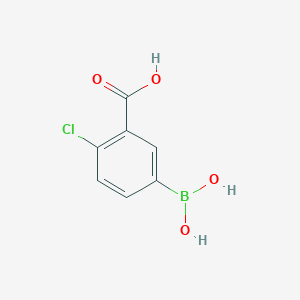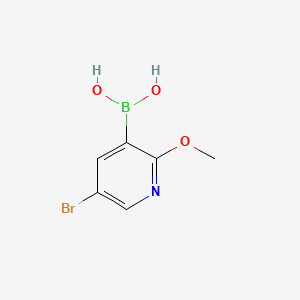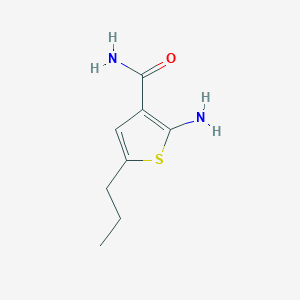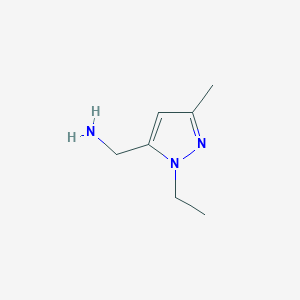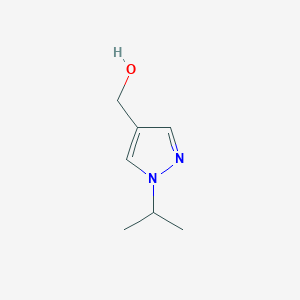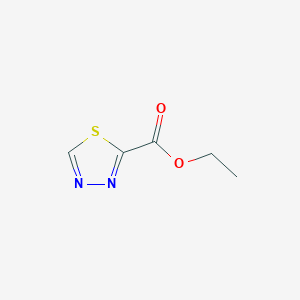
Ethyl 1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family and have been extensively studied due to their diverse biological activities and presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of ethyl 1,3,4-thiadiazole-2-carboxylate derivatives can be achieved through various methods. For instance, a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described, showcasing the versatility of thiazole synthesis . Additionally, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods highlight the reactivity of thiazole derivatives and their potential for modification and functionalization.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques and crystallographic methods. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined, revealing that it crystallizes in the monoclinic crystal system with space group P21/c . The molecular geometry and electronic properties of these compounds have been further investigated using density functional theory (DFT) calculations, providing insights into their chemical behavior .
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions, which are crucial for their biological activity and applications in medicinal chemistry. Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates have been synthesized and shown to exhibit antiglycation activity, which is important for reducing diabetic complications . Furthermore, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various nucleophiles have been studied, demonstrating the stability of the furylthiadiazole fragment during these transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1,3,4-thiadiazole-2-carboxylate derivatives are influenced by their molecular structure. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been analyzed to determine the energy gap, which is indicative of the chemical reactivity and stability of the molecule . The molecular electrostatic potential (MEP) maps provide information on the electrophilic and nucleophilic sites, which are essential for understanding the interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
-
Antifungal Agents
- Field : Agricultural Chemistry
- Application : Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and showed good antifungal activities .
- Method : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, one compound showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole compounds have shown extensive biological activities, including anticancer .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target cancer cell line .
- Results : Recent studies displayed the ability of 1,3,4-thiadiazole compounds to inhibit a variety of molecular targets, including kinases which allowed their activity against different cancer cell lines .
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have shown potential as antiviral agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target virus .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in inhibiting different types of viruses .
-
Antihypertensive Agents
- Field : Medicinal Chemistry
- Application : Some 1,3,4-thiadiazole derivatives have been used as antihypertensive agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target hypertensive condition .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in managing hypertension .
-
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been used as anti-inflammatory agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target inflammatory condition .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in managing inflammation .
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Some 1,3,4-thiadiazole derivatives have shown potential as antituberculosis agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target tuberculosis condition .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in managing tuberculosis .
-
Antileishmanial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been used as antileishmanial agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target leishmaniasis condition .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in managing leishmaniasis .
-
Antidepressant Agents
- Field : Medicinal Chemistry
- Application : Some 1,3,4-thiadiazole derivatives have been used as antidepressant agents .
- Method : The specific methods of synthesis and application vary depending on the specific derivative and target depressive condition .
- Results : Various studies have shown the potential of 1,3,4-thiadiazole derivatives in managing depression .
Safety And Hazards
Direcciones Futuras
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections . 1,3,4-Thiadiazoles and some of their derivatives are widely studied because of their broad spectrum of pharmacological activities . This work lays a foundation for future research and targeted therapeutic development .
Propiedades
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3,4-thiadiazole-2-carboxylate | |
CAS RN |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



